molecular formula C23H19FN6S B2419101 4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide CAS No. 477709-31-2

4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2419101
CAS No.: 477709-31-2
M. Wt: 430.51
InChI Key: OCMTXFOAIXCCAB-UHFFFAOYSA-N
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Description

4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is a useful research compound. Its molecular formula is C23H19FN6S and its molecular weight is 430.51. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6S/c1-28-21(26-27-23(28)31-16-17-9-11-18(24)12-10-17)20-15-25-30(19-7-3-2-4-8-19)22(20)29-13-5-6-14-29/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMTXFOAIXCCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H19FN6S
  • Molecular Weight : 430.50 g/mol
  • CAS Number : Not specified

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit anti-cancer properties through the inhibition of specific kinases involved in cell proliferation and survival.

Antitumor Activity

Research indicates that compounds similar to this compound demonstrate significant antitumor activity. For instance, derivatives of pyrazole have shown effectiveness against glioblastoma cells by inducing apoptosis and inhibiting cell viability.

CompoundCell LineIC50 (µM)Mechanism
9bGlioblastoma10.5Apoptosis induction
9eGlioblastoma12.3Cell cycle arrest
10eGlioblastoma8.7Inhibition of proliferation

Inhibition of Kinases

The compound’s structural features suggest potential as an inhibitor of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. High-throughput screening has identified related compounds that selectively inhibit this kinase.

Study on Anticancer Effects

In a study conducted by Da Silva et al., the anticancer effects of various triazole derivatives were evaluated. The results indicated that specific modifications in the triazole structure could enhance cytotoxicity against cancer cell lines.

"Among all synthesized derivatives, those with a pyrrole substituent exhibited potent antitumor effects against reference cells" .

Evaluation of Enzyme Inhibition

A separate investigation focused on the enzyme inhibition properties of similar compounds. The study revealed that certain derivatives acted as competitive inhibitors against tyrosinase, which is crucial in melanin synthesis.

CompoundIC50 (µM)Type of Inhibition
2640.43Competitive
2515.67Non-competitive

Pharmacological Effects

The pharmacological profile of the compound indicates a broad spectrum of activity:

  • Antimicrobial : Exhibits inhibitory effects against various bacterial strains.
  • Anti-inflammatory : Potential to reduce inflammation through kinase inhibition.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activity due to the presence of the pyrazole and triazole moieties. These functionalities have been linked to various pharmacological effects:

  • Antimicrobial Activity : Research has indicated that compounds containing pyrazole derivatives can act as effective antimicrobial agents. For instance, studies have shown that similar structures exhibit antibacterial and antifungal properties, making them candidates for further development in treating infections .
  • Anti-inflammatory Properties : The triazole ring is known to confer anti-inflammatory effects. Compounds derived from similar frameworks have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Cancer Research

Compounds with pyrazole and triazole structures are being investigated for their anticancer properties. The unique electronic properties of these compounds allow them to interact with biological targets involved in cancer progression:

  • Mechanisms of Action : Studies suggest that these compounds may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways .

Neuropharmacology

The presence of the pyrrole group in the structure suggests potential applications in neuropharmacology:

  • Cognitive Enhancers : Some derivatives have shown promise as cognitive enhancers or neuroprotective agents, potentially useful in treating neurodegenerative diseases .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAntibacterial
Compound BAnti-inflammatory
Compound CAnticancer
Compound DNeuroprotective

Case Study 1: Antimicrobial Efficacy

A study published in PubMed Central evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that compounds with structural similarities to 4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties of triazole compounds highlighted their ability to inhibit COX enzymes effectively. In vitro studies revealed that derivatives of this compound could reduce inflammatory markers in human cell lines, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for preparing 4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Condensation reactions : Utilize 1,5-diarylpyrazole cores (e.g., 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole intermediates) as starting materials, followed by triazole ring formation via cyclization. For example, analogous pyrazole-triazole hybrids are synthesized using carboxamide intermediates and sulfurization steps .
  • Ultrasound-assisted synthesis : Non-conventional methods (e.g., ultrasound) improve reaction efficiency for pyrazolone derivatives by enhancing regioselectivity and reducing reaction times .
  • Key steps : Protect functional groups (e.g., fluorobenzyl moieties) early to avoid side reactions during heterocycle assembly.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for high-resolution data) to resolve complex substituent arrangements. Planarity and dihedral angles between aromatic rings (e.g., 16.15° between tolyl groups in related triazoles) should be analyzed .
  • Spectroscopy : Confirm functional groups via IR (e.g., C-S stretches at ~600–700 cm⁻¹) and NMR (e.g., ¹⁹F NMR for fluorobenzyl environments). For example, ¹H NMR of pyrazole-triazole hybrids shows distinct aromatic proton splitting patterns .
  • Mass spectrometry : Validate molecular weight and fragmentation pathways (e.g., loss of sulfur-containing substituents).

Advanced Research Questions

Q. What crystallographic challenges arise due to the compound’s substituents, and how are they addressed?

  • Methodological Answer :
  • Challenges : Bulky substituents (e.g., fluorobenzyl, pyrrolyl groups) introduce steric hindrance, leading to non-planar geometries and disordered electron density. For example, dihedral angles between triazole and pyrazole rings in similar compounds range from 30° to 90°, complicating refinement .
  • Solutions :
  • Use SHELXL’s restraints (e.g., DFIX, FLAT) to model anisotropic displacement parameters for overlapping atoms.
  • Employ high-resolution data (≤0.8 Å) to resolve disorder, as demonstrated in sulfonylpyrazole derivatives .
  • Data Example : In 5-methyl-1H-pyrazol-3-yl sulfonates, r.m.s. deviations for planar groups are ≤0.023 Å, with π-π interactions stabilizing the lattice .

Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Fluorine’s impact : The electron-withdrawing 4-fluorobenzyl group enhances electrophilic substitution at the triazole sulfur, increasing stability toward oxidation. Compare with non-fluorinated analogs, which show faster degradation .
  • Pyrrolyl groups : The electron-rich 1H-pyrrol-1-yl moiety directs nucleophilic attacks to the pyrazole C-4 position, as seen in related pyrazolone derivatives .
  • Computational modeling : Use DFT calculations (e.g., HOMO-LUMO analysis) to predict regioselectivity. For example, trifluoromethyl groups in pyrazoles lower LUMO energy by ~1.5 eV, favoring charge-transfer interactions .

Q. How can researchers optimize synthesis using Design of Experiments (DoE)?

  • Methodological Answer :
  • Parameter screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, temperature) for yield optimization. For instance, in flow-chemistry syntheses, residence time and reagent stoichiometry are key .
  • Response surface modeling : Apply central composite designs to maximize purity. Example: Ultrasound-assisted reactions achieve 85% yield at 40°C vs. 60% under conventional heating .
  • Case Study : Optimization of diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation reduced side products by 30% using DoE-guided flow chemistry .

Contradiction Analysis in Literature

  • Synthesis Yields : Conventional methods (e.g., reflux in THF) for pyrazole-triazole hybrids report yields of 60–70%, while ultrasound-assisted routes claim 80–90% . This discrepancy may stem from differences in substituent steric effects or reaction scale.
  • Crystallographic Refinement : Some studies use SHELXTL for macromolecular data, but SHELXL is preferred for small molecules with twinning or high disorder .

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